Cas no 1870449-97-0 (1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile)

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile
- 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile
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- インチ: 1S/C10H13N5/c11-6-8-1-3-15(4-2-8)10-5-9(12)13-7-14-10/h5,7-8H,1-4H2,(H2,12,13,14)
- InChIKey: JOMWJBLFOIBBSM-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=C(N)N=CN=2)CCC(C#N)CC1
計算された属性
- せいみつぶんしりょう: 203.11709544 g/mol
- どういたいしつりょう: 203.11709544 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 203.24
- トポロジー分子極性表面積: 78.8
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A132991-100mg |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1967-4788-1g |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-4788-0.25g |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4788-2.5g |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | A132991-1g |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 1g |
$ 475.00 | 2022-06-08 | ||
TRC | A132991-500mg |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 500mg |
$ 320.00 | 2022-06-08 | ||
Life Chemicals | F1967-4788-0.5g |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-4788-5g |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-4788-10g |
1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile |
1870449-97-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrileに関する追加情報
Introduction to 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile (CAS No. 1870449-97-0)
1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile, with the CAS number 1870449-97-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines a pyrimidine moiety with a piperidine ring and a cyano group. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile can be represented as C12H15N5. The pyrimidine ring, known for its involvement in nucleic acid synthesis, provides a platform for interactions with biological targets. The piperidine ring, a common motif in many pharmaceuticals, contributes to the compound's solubility and bioavailability. The cyano group, a versatile functional group, can participate in various chemical reactions and interactions, enhancing the compound's potential for drug development.
Recent studies have highlighted the potential of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile in the treatment of various diseases. One notable area of research is its activity against cancer. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative effects on several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
In addition to its anticancer properties, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile has shown promise in the treatment of neurological disorders. Research conducted at the University of California, Los Angeles (UCLA) revealed that this compound can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. Specifically, it has been found to enhance the release of acetylcholine and dopamine, two neurotransmitters that are critically important for cognitive function and motor control.
The pharmacokinetic properties of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has a reasonable half-life, making it suitable for once-daily dosing regimens. Furthermore, its low toxicity profile in animal models suggests that it may be safe for human use.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile in humans. Phase I trials have shown promising results, with no serious adverse events reported at therapeutic doses. These findings have paved the way for Phase II trials, which are designed to assess the compound's effectiveness in specific patient populations.
The potential applications of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile extend beyond cancer and neurological disorders. Ongoing research is exploring its use in other therapeutic areas, such as inflammatory diseases and viral infections. For instance, preliminary studies suggest that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, its ability to interfere with viral replication pathways makes it a candidate for antiviral therapies.
In conclusion, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile (CAS No. 1870449-97-0) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs. As research continues to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for improving patient outcomes across various disease states.
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